molecular formula C22H20N6O2 B2471809 5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921513-05-5

5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2471809
CAS No.: 921513-05-5
M. Wt: 400.442
InChI Key: HLCPAEQJBSYPRR-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a triazole ring, and substituted with benzyl, methyl, and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

5-benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-9-11-16(12-10-14)18-23-24-21-27(13-15-7-5-4-6-8-15)17-19(28(18)21)25(2)22(30)26(3)20(17)29/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPAEQJBSYPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted purine derivative, followed by the introduction of the triazole ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine-triazole compounds with different functional groups.

Scientific Research Applications

5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and triazole-containing molecules, such as:

  • 1,3-Dimethyl-8-phenylxanthine
  • 5-Benzyl-1,3-dimethylxanthine
  • 8-(4-Methylphenyl)-1,3-dimethylxanthine

Uniqueness

What sets 5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione apart is its unique combination of substituents and the fusion of the purine and triazole rings. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds.

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